molecular formula C21H30ClN5O2 B7910235 Tandospirone hydrochloride CAS No. 87827-61-0

Tandospirone hydrochloride

Cat. No.: B7910235
CAS No.: 87827-61-0
M. Wt: 419.9 g/mol
InChI Key: ACVFJYKNBOHIMH-DPFKZJTMSA-N
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Scientific Research Applications

Tandospirone hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Tandospirone acts as a potent and selective 5-HT1A receptor partial agonist . It has relatively weak affinity for the 5-HT2A, 5-HT2C, α1-adrenergic, α2-adrenergic, D1, and D2 receptors . It is essentially inactive at the 5-HT1B, 5-HT1D, β-adrenergic, and muscarinic acetylcholine receptors, serotonin transporter, and benzodiazepine allosteric site of the GABAA receptor .

Safety and Hazards

Tandospirone HCl is considered an irritant . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Tandospirone has been used in trials studying the treatment of Schizophrenia . A study explored the pharmacological effect of tandospirone on functional dyspepsia patients with anxiety . The therapeutic effects of tandospirone may be associated with the modulation of brain-derived neurotrophic factor (BDNF) and inflammatory cytokines .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tandospirone hydrochloride involves several key steps. Initially, NA anhydride undergoes translocation under illumination conditions. The translocation product is then condensed with 1-(4-aminobutyl)-4-(2-pyrimidyl)piperazine. The resulting condensation product is reduced in the presence of palladium on carbon (Pd/C) to form tandospirone. Finally, tandospirone is reacted with an acid to form this compound .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are mild, and the process avoids special equipment requirements. The solvents used in the process can be recycled, making it cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: Tandospirone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various intermediates and the final this compound compound .

Comparison with Similar Compounds

Uniqueness: Tandospirone hydrochloride is unique in its rapid onset of action and favorable side effect profile compared to other anxiolytics. It does not cause significant sedation or muscle relaxation, making it a preferred choice for patients who need to maintain daily activities .

Properties

IUPAC Name

(1S,2R,6S,7R)-4-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O2.ClH/c27-19-17-15-4-5-16(14-15)18(17)20(28)26(19)9-2-1-8-24-10-12-25(13-11-24)21-22-6-3-7-23-21;/h3,6-7,15-18H,1-2,4-5,8-14H2;1H/t15-,16+,17+,18-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACVFJYKNBOHIMH-DPFKZJTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2C(=O)N(C3=O)CCCCN4CCN(CC4)C5=NC=CC=N5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C[C@@H]1[C@H]3[C@@H]2C(=O)N(C3=O)CCCCN4CCN(CC4)C5=NC=CC=N5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30243943
Record name Tandospirone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30243943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99095-10-0
Record name Tandospirone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099095100
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tandospirone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30243943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TANDOSPIRONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RWR6SLB9P6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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